

# Thermochemistry of 2-lodopropane

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An In-depth Technical Guide on the Thermochemistry of **2-lodopropane** 

This guide provides a detailed overview of the core thermochemical properties of **2-iodopropane** (isopropyl iodide), tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental methodologies for determining these properties, and visualizations of relevant molecular structures and logical relationships.

## **Core Thermochemical Data**

The following tables summarize the key thermochemical data for **2-iodopropane**. These values are essential for understanding the energetic stability and reactivity of the molecule.

Property	Value	Units	Source(s)
Standard Enthalpy of Formation (Gas, ΔfH°gas)	-41.0	kcal/mol	[1]
Standard Enthalpy of Formation (Gas, ΔfH°gas)	-77.2 to -72.6	kJ/mol	[2]
Heat Capacity (Liquid, C)	137.3	J K <sup>−1</sup> mol <sup>−1</sup>	[2]
Ionization Energy	9.4	eV	[1]



Note on Enthalpy of Formation: The values from different sources are presented. To convert kcal/mol to kJ/mol, the conversion factor of 4.184 is used. -9.8 kcal/mol is equivalent to approximately -41.0 kJ/mol.

Bond	Bond Dissociation Enthalpy (DH° <sub>298</sub> )	Units	Source(s)
C-I (general)	238	kJ/mol	[3]
C-I (in 1-iodobutane)	210.5	kJ/mol	[4]

Note on Bond Dissociation Energy: A specific experimental value for the C-I bond in **2-iodopropane** was not found. The provided values are for a general C-I bond and for the C-I bond in the isomeric **1-iodobutane**, which can serve as reasonable estimates.

## **Experimental Protocols**

The determination of thermochemical data is a meticulous process requiring precise experimental techniques. Below are detailed methodologies for the key experiments cited in the study of haloalkane thermochemistry.

# Determination of Enthalpy of Formation ( $\Delta fH^{\circ}$ )

The standard enthalpy of formation of an organic compound like **2-iodopropane** is typically determined indirectly through its enthalpy of combustion using bomb calorimetry.[5]

#### **Experimental Workflow:**

- Sample Preparation: A precisely weighed sample of pure 2-iodopropane is placed in a crucible within a high-pressure vessel known as a "bomb."
- Calorimeter Setup: The bomb is filled with pure oxygen under high pressure (typically around 30 atm) and then submerged in a known volume of water in an insulated container (the calorimeter). A thermometer with high resolution is used to monitor the water temperature.
- Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water and the bomb, causing a temperature rise.



- Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after the combustion until a maximum temperature is reached and the system begins to cool.
- Data Analysis: The heat capacity of the calorimeter system is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid).[5] The heat released by the combustion of 2-iodopropane is calculated using the measured temperature change and the heat capacity of the calorimeter.
- Calculation of Enthalpy of Formation: The experimentally determined enthalpy of combustion is then used in a Hess's Law cycle with the known standard enthalpies of formation of the combustion products (CO<sub>2</sub>, H<sub>2</sub>O, and I<sub>2</sub>) to calculate the standard enthalpy of formation of 2-iodopropane.[4]

## **Determination of Bond Dissociation Energy (BDE)**

Several experimental techniques are employed to measure bond dissociation energies. The most common and reliable methods include radical kinetics, photoionization mass spectrometry (PIMS), and gas-phase acidity cycles.[6][7]

- a) Radical Kinetics:
- Reaction Setup: A reaction is initiated where a known radical (e.g., a halogen atom)
  abstracts a hydrogen atom from the molecule of interest (in a related compound, as C-I bond
  cleavage is the focus).[6]
- Kinetic Measurements: The rate of this reaction is measured as a function of temperature.
   This allows for the determination of the activation energy for the reaction.
- Thermochemical Cycle: The activation energy, along with the known enthalpy of formation of the abstracting radical and the product molecule, is used in a thermochemical cycle to calculate the bond dissociation energy.[6]
- b) Photoionization Mass Spectrometry (PIMS):
- Sample Introduction: A gaseous sample of the molecule is introduced into the ionization chamber of a mass spectrometer.

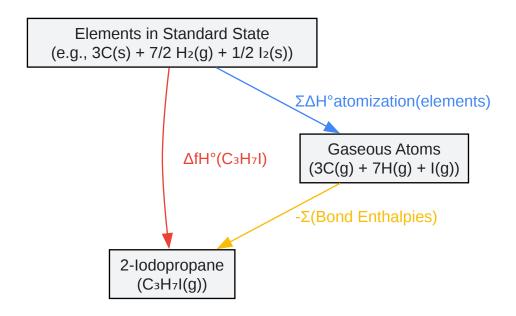


- Photoionization: The molecules are irradiated with a beam of tunable monochromatic light (photons). The energy of the photons is gradually increased.
- Detection of Fragments: At a certain energy threshold, the molecule will absorb a photon, ionize, and fragment. The appearance of the radical cation (e.g., [CH<sub>3</sub>CHCH<sub>3</sub>]<sup>+</sup> from the cleavage of the C-I bond in **2-iodopropane**) is detected by the mass spectrometer.
- Appearance Energy Measurement: The minimum energy required to form this fragment ion is the appearance energy.
- Calculation of BDE: The bond dissociation energy is then calculated by combining the measured appearance energy with the known ionization energy of the resulting radical.

#### **Visualizations**

The following diagrams, generated using Graphviz (DOT language), illustrate key molecular and conceptual aspects of the thermochemistry of **2-iodopropane**.

Caption: Molecular structure of **2-lodopropane**.



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